molecular formula C13H21NO4 B8012372 4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid

4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B8012372
M. Wt: 255.31 g/mol
InChI Key: HPZPHDGLPYKDJG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol CAS Number: 1784403-21-9 This spirocyclic compound features a bicyclic system (spiro[2.5]octane) with a nitrogen atom at the spiro junction (4-aza). The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the carboxylic acid at the 6-position enables further functionalization. Its rigidity and stereochemical complexity make it valuable in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.5]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)4-5-13(14)6-7-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPHDGLPYKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid can be synthesized through a multi-step reaction process. One common method involves the reaction of N-Boc-4-piperidone with trimethylsilyl iodide in the presence of sodium hydride. The reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the Boc protecting group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid and trifluoroacetic acid are used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include various derivatives of azaspiro compounds, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H19_{19}N\O3_3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1784403-21-9
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 55.0–59.0 °C

Medicinal Chemistry

4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid is utilized in the development of pharmaceutical compounds due to its structural characteristics that allow for modifications leading to biologically active molecules.

Case Study: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can exhibit activity against various targets, including enzymes and receptors involved in metabolic pathways. For instance, modifications on the azaspiro framework have led to new candidates for anti-inflammatory and analgesic drugs.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex organic molecules. Its unique spirocyclic structure facilitates various chemical reactions, including cycloadditions and rearrangements.

Data Table: Synthetic Routes Using this compound

Reaction TypeConditionsProduct Type
CycloadditionUV light, solvent ASpirocyclic derivatives
RearrangementHeat, catalyst BModified azaspiro compounds
EsterificationAcid catalyst, alcoholEsters for drug formulation

Agrochemical Development

This compound's derivatives have potential applications in agrochemicals, particularly as herbicides or pesticides due to their ability to interact with biological systems in plants.

Case Study: Herbicidal Activity
Studies have demonstrated that certain derivatives based on this azaspiro compound show herbicidal properties by inhibiting specific enzyme pathways in plants, making them candidates for further development in agricultural applications.

Mechanism of Action

The mechanism of action of 4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to participate in various chemical reactions without degradation. Upon removal of the Boc group, the resulting amine can interact with biological targets, influencing pathways related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1101840-74-7
  • Key Differences :
    • Replaces the carboxylic acid at position 6 with a ketone (4-oxo group).
    • Lacks the polar carboxylic acid, reducing water solubility but increasing lipophilicity.
    • The Boc group is on the 6-aza nitrogen, altering steric and electronic environments compared to the target compound .

6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic Acid

  • CAS Number : 1262396-32-6
  • Key Differences :
    • Positional isomer: The Boc group and carboxylic acid are on the 6-aza and 5-positions, respectively.
    • Altered spatial arrangement may affect reactivity in coupling reactions or receptor binding .

5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic Acid

  • CAS Number : 1373028-01-3
  • Key Differences :
    • Boc group on the 5-aza nitrogen, creating a distinct electronic profile.
    • Likely differences in ring puckering and conformational stability due to nitrogen placement .

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic Acid

  • Key Differences :
    • Incorporates an oxygen atom (5-oxa) in the spiro system, altering hydrogen-bonding capacity.
    • Larger spiro system (spiro[3.4]octane vs. [2.5]) modifies ring strain and torsional angles .

(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

  • Molecular Formula : Smaller spiro system (heptane vs. octane).
  • Stereospecific (6S) configuration may influence chiral recognition in biological systems .

Structural and Functional Analysis

Functional Group Impact

  • Carboxylic Acid vs. Ketone : The carboxylic acid (pKa ~2.5) enhances water solubility and enables salt formation, whereas ketones are less polar and more reactive toward nucleophiles .
  • Boc Placement : Positional differences (4-aza vs. 5- or 6-aza) influence steric hindrance during coupling reactions. For example, the 4-aza Boc group in the target compound may better protect the amine in acidic conditions .

Spiro System Variations

  • Ring Sizes : Smaller spiro systems (e.g., [2.4]heptane) exhibit higher ring strain, reducing thermal stability. Larger systems (e.g., [3.4]octane) offer conformational flexibility but lower rigidity .

Physicochemical Properties

Property Target Compound tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic Acid
Molecular Weight 255.31 g/mol 225.29 g/mol 255.31 g/mol (estimated)
Functional Groups Boc, carboxylic acid Boc, ketone Boc, carboxylic acid
Solubility (Predicted) Moderate (polar/nonpolar) Low (lipophilic) Moderate
Reactivity Amide coupling, deprotection Nucleophilic addition Amide coupling, deprotection

Biological Activity

4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid, often abbreviated as Boc-6-azaspiro, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of approximately 241.31 g/mol. The structural representation includes a spirocyclic framework that contributes to its unique biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 4-azaspiro compounds. For instance, related compounds have demonstrated dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication. One study reported that certain derivatives exhibited low nanomolar inhibitory concentrations against Escherichia coli DNA gyrase and topoisomerase IV, indicating promising antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget EnzymeMIC (μg/mL)Activity Type
Compound 7aDNA gyrase<0.03125Broad-spectrum
Compound 7bTopo IV<0.25Gram-positive
Boc-6-azaspiroNot directly measuredTBDPotentially active

The mechanism by which Boc-6-azaspiro exerts its antibacterial effects is believed to involve the inhibition of topoisomerases, which are crucial for maintaining DNA topology during replication and transcription. Inhibition leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death.

Study on Efficacy Against Resistant Strains

A notable study investigated the efficacy of Boc-6-azaspiro derivatives against vancomycin-intermediate Staphylococcus aureus (VISA). The compound demonstrated significant in vivo efficacy in a murine model, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Synthesis and Structural Optimization

Research has also focused on optimizing the synthesis of Boc-6-azaspiro compounds to enhance their biological activity. Various synthetic routes have been explored to improve yield and purity, which are critical for evaluating their pharmacological properties .

Table 2: Synthetic Routes for Boc-6-azaspiro Compounds

Synthesis MethodYield (%)Notes
Wittig Reaction85Efficient for initial synthesis
Makosza Reaction75Useful for cyclopropane formation
Reductive Dehalogenation90High yield with minimal byproducts

Q & A

Q. What are the recommended synthetic strategies for preparing 4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the azaspiro ring system. Key steps include:

Spiro Ring Formation : Cyclopropane-containing intermediates are generated via [2+1] cycloaddition or ring-closing metathesis.

Boc Protection : React the spiro-azetidine or analogous amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous DCM/THF.

Carboxylic Acid Functionalization : Hydrolysis of a nitrile or ester precursor under acidic/basic conditions (e.g., HCl/NaOH) yields the final carboxylic acid.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are critical for validation .

Q. How can the spiro[2.5]octane ring conformation be analyzed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining spiro ring puckering. The Cremer-Pople parameters (amplitude qq, phase angle θ\theta, and polar angle ϕ\phi) quantify out-of-plane displacements. Steps include:

Data Collection : Acquire high-resolution (<1.0 Å) diffraction data.

Refinement : Use SHELXL for small-molecule refinement to model atomic positions .

Puckering Analysis : Calculate puckering coordinates using software like PLATON or Mercury, referencing the Cremer-Pople formalism .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and spiro ring protons (complex splitting due to restricted rotation).
  • IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm1^{-1}, carboxylic acid C=O at ~1700 cm1^{-1}).
  • Mass Spectrometry : HRMS (ESI/TOF) verifies molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-validate with X-ray diffraction for absolute configuration .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphism, solvent inclusion, or dynamic effects. Mitigation strategies:

Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of spiro ring signals).

Synchrotron XRD : Collect high-resolution data to detect minor conformers or disorder.

Computational Modeling : Compare DFT-optimized structures with experimental data using Gaussian or ORCA.
If contradictions persist, re-examine sample purity via HPLC or DSC .

Q. What advanced methods ensure accurate determination of absolute configuration?

  • Methodological Answer : Combine:

X-ray Anomalous Dispersion : Use Cu-Kα radiation to exploit resonant scattering effects.

Flack Parameter Analysis : Refine using SHELXL with the Flack xx parameter (superior to Rogers η\eta for near-centrosymmetric structures) .

CD Spectroscopy : Correlate experimental electronic circular dichroism (ECD) with TD-DFT calculations for chiral centers .

Q. How can coupling reactions involving the carboxylic acid group be optimized for regioselectivity?

  • Methodological Answer : To avoid side reactions (e.g., Boc deprotection or spiro ring opening):

Activation Strategy : Use carbodiimides (EDC/DCC) with HOAt for amide bond formation.

Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester if Boc stability is compromised.

Kinetic Monitoring : Track reaction progress via 19F^{19}F-NMR (if fluorinated reagents are used) or in situ IR.
Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C) .

Q. What methodologies validate the robustness of spiro ring puckering in computational models?

  • Methodological Answer : Perform:

Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER) to assess ring flexibility.

QTAIM Analysis : Evaluate bond critical points to confirm ring strain distribution.

Comparison with Experimental Data : Overlay DFT-optimized structures with XRD-derived coordinates in Mercury .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Logs : Document reaction parameters (temperature, solvent grade, stirring rate).
  • Raw Data Archiving : Share NMR (FID files), XRD (CIFs), and chromatography traces in repositories like Zenodo.
  • Collaborative Validation : Reproduce results across independent labs using standardized protocols .

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